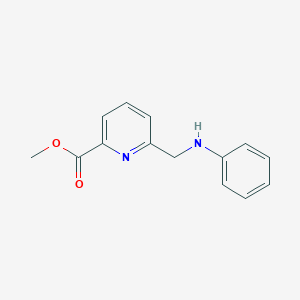
Methyl 6-((phenylamino)methyl)picolinate
Übersicht
Beschreibung
Methyl 6-((phenylamino)methyl)picolinate (MPMP) is a chemical compound that has been extensively studied for its potential applications in a variety of scientific research fields. It is a derivative of pyridine, and its chemical formula is C15H17N3O2. MPMP is a versatile compound that has been used in a variety of studies due to its ability to bind to proteins and other biological molecules. It has been used in studies ranging from drug development to cancer research.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis :
- Borane-trimethylamine complex, involving picolines, is used for selective methylation and formylation of amines with CO2 under metal-free conditions. This process is catalyzed by 6-amino-2-picoline, which demonstrates the utility of picoline derivatives in catalysis and synthetic chemistry (Zhang, Zhang, & Gao, 2021).
Complex Formation with Metal Cations :
- Studies on picolinic acid derivatives, including 6-methyl-picolinic acid, have shown their ability to form complexes with various metal cations. This property is significant for applications in coordination chemistry and material science (Anderegg, 1960).
Homolytic Aromatic Substitution :
- The homolytic phenylation of picolines, including studies on 3- and 4-picoline, sheds light on the chemical behavior of these compounds under certain reaction conditions. This research is valuable for understanding reaction mechanisms in organic chemistry (Abramovitch & Saha, 1966).
MRI Contrast Agents :
- Picolinate-containing macrocyclic Mn2+ complexes, which involve picolinic acid derivatives, have potential applications as MRI contrast agents. This illustrates the biomedical application of these compounds (Molnár et al., 2014).
Mitsunobu Reaction and Hydrolysis :
- Picolinic acid and its derivatives are excellent partners in the Mitsunobu reaction, which is a key reaction in synthetic organic chemistry. The subsequent hydrolysis of picolinate esters under neutral conditions demonstrates their versatility (Sammakia & Jacobs, 1999).
Synthesis of Heterocyclic Compounds :
- Research on the synthesis of heterocyclic compounds like camptothecin analogs involves the use of picolinic acid derivatives. This area has implications in pharmaceutical chemistry and drug development (Kametani, 1970).
Nuclear-Chemical Synthesis :
- Tritium-labeled phenyl-substituted picoline derivatives have been developed through nuclear-chemical synthesis. This research is significant in the field of radiochemistry and for studies involving labeled compounds (Shchepina et al., 2007).
Eigenschaften
IUPAC Name |
methyl 6-(anilinomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSBIFUZHMQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((phenylamino)methyl)picolinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

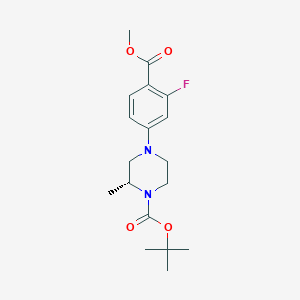
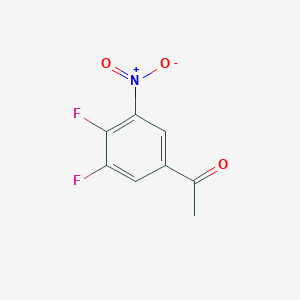
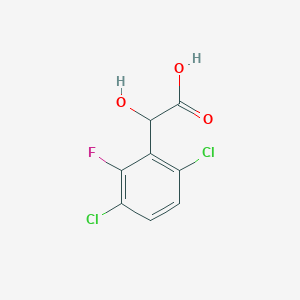
![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)
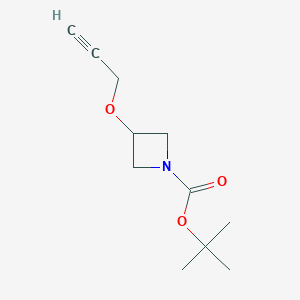
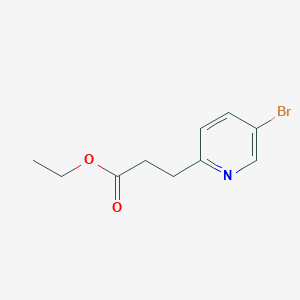
![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)
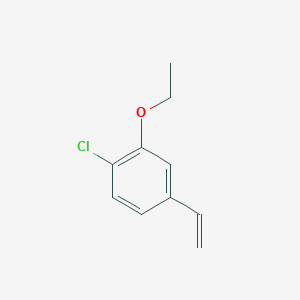
![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
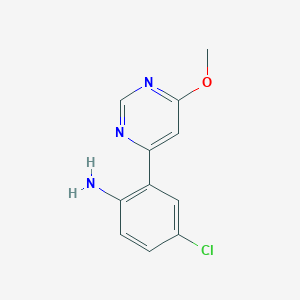
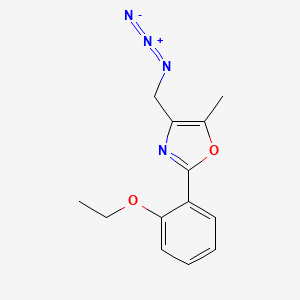
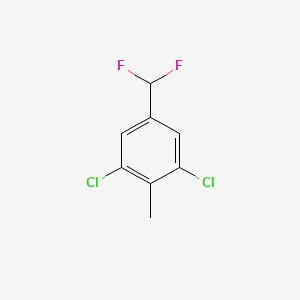
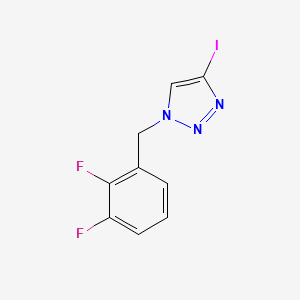
![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)